
2-Hydrazinyl-3-methoxypyridine
Overview
Description
2-Hydrazinyl-3-methoxypyridine is an organic compound with the molecular formula C6H9N3O. It is a derivative of pyridine, featuring a methoxy group at the third position and a hydrazine group at the second position of the pyridine ring.
Preparation Methods
The synthesis of 2-Hydrazinyl-3-methoxypyridine can be achieved through several routes. One common method involves the reaction of 3-methoxypyridine with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
2-Hydrazinyl-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it into different hydrazine derivatives, typically using reducing agents such as sodium borohydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-Hydrazinyl-3-methoxypyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-methoxypyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
2-Hydrazinyl-3-methoxypyridine can be compared with other hydrazinopyridine derivatives, such as:
2-Hydrazinopyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
3-Hydrazinopyridine: Similar structure but without the methoxy group, leading to variations in chemical properties and applications.
1-(2-Methoxypyridin-3-YL)hydrazine:
Biological Activity
2-Hydrazinyl-3-methoxypyridine is a hydrazinopyridine derivative that has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This compound features a hydrazine group that contributes to its reactivity and interaction with biological targets, making it a promising candidate for pharmaceutical development.
The molecular formula of this compound is , and its structure includes a methoxy group at the 3-position of the pyridine ring. This positioning influences both its solubility and biological interactions. The hydrazine moiety is known for its high reactivity, allowing it to form covalent bonds with various biomolecules, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The hydrazine group can react with nucleophilic sites on biomolecules, leading to alterations in biological pathways.
- Interference with Cellular Processes : By binding to specific molecular targets, this compound may disrupt cellular functions, potentially leading to antimicrobial or anticancer effects.
- Biochemical Pathways : Research indicates that derivatives of hydrazinopyridines exhibit anti-inflammatory and antiulcer activities, suggesting a broad spectrum of potential therapeutic applications.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties . In vitro assays have demonstrated effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The exact mechanism involves disrupting bacterial cell wall synthesis and function through reactive intermediates formed by the hydrazine group.
Anticancer Activity
The compound also shows promise in anticancer research . Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, such as HCT-116 colon carcinoma cells. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways, which can be attributed to the compound's ability to interact with cellular signaling molecules .
Table 1: Summary of Biological Activities
Activity Type | Test Organisms/Cell Lines | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | E. coli | 12.5 | Disruption of cell wall synthesis |
Anticancer | HCT-116 | 5.0 | Induction of apoptosis via cell cycle arrest |
Anti-inflammatory | In vitro models | N/A | Modulation of inflammatory cytokines |
Case Study: Anticancer Efficacy
In a study assessing the efficacy of various hydrazinopyridine derivatives, this compound was tested against HCT-116 cells using the MTT assay. The results indicated significant cytotoxicity with an IC50 value of 5 µM, outperforming traditional chemotherapeutics like 5-fluorouracil (IC50 = 10 µM). The study concluded that structural modifications in hydrazinopyridines could enhance their anticancer properties, making them viable candidates for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Hydrazinyl-3-methoxypyridine, and how do they align with green chemistry principles?
- Methodology : A widely adopted method involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature achieves a 73% yield of a structurally analogous triazolopyridine derivative via a clean, solvent-based process. This avoids toxic reagents like Cr(VI) or DDQ, aligning with green chemistry .
- Key Data :
Oxidant | Solvent | Temperature | Yield |
---|---|---|---|
NaOCl | Ethanol | RT | 73% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use NMR (¹H/¹³C) to confirm hydrazine and methoxy group positions. FT-IR identifies N–H and C–O stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ HPLC with a C18 column and methanol/water mobile phase .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodology : Work in a fume hood with nitrile gloves and lab coats. Avoid skin/eye contact; use chemical safety goggles. Store in a dry, ventilated area away from oxidizers. Neutralize spills with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?
- Methodology : Screen oxidants (e.g., NaOCl vs. TBHP) and solvents (polar aprotic vs. ethanol) using design of experiments (DoE). Monitor reaction progress via TLC or in situ IR. For example, increasing NaOCl concentration from 5% to 10% improved cyclization efficiency in analogous triazolopyridines .
Q. What crystallographic strategies resolve structural ambiguities in this compound complexes?
- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Hydrogen bonding patterns (e.g., N–H···O motifs) can be analyzed via graph set theory to predict packing behavior .
Q. How do conflicting data on hydrazine intermediate stability arise, and how can they be reconciled?
- Methodology : Discrepancies may stem from oxidant reactivity or solvent polarity. For instance, DDQ in dichloromethane may overoxidize intermediates, whereas NaOCl in ethanol preserves functionality. Validate via kinetic studies (e.g., time-resolved NMR) .
Q. What engineering controls are critical for scaling up this compound synthesis?
- Methodology : Implement continuous flow reactors to enhance heat/mass transfer. Use inline PAT (process analytical technology) like Raman spectroscopy for real-time monitoring. Ensure scrubbers for volatile byproducts (e.g., chlorinated species) .
Q. How can hydrogen bonding networks influence the biological activity of this compound derivatives?
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594973 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-34-0 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.